molecular formula C20H20F3NO B1327263 2-Piperidinomethyl-2'-trifluoromethylbenzophenone CAS No. 898773-51-8

2-Piperidinomethyl-2'-trifluoromethylbenzophenone

Cat. No.: B1327263
CAS No.: 898773-51-8
M. Wt: 347.4 g/mol
InChI Key: IIAJCRVUDSFDJG-UHFFFAOYSA-N
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Description

2-Piperidinomethyl-2'-trifluoromethylbenzophenone is a tertiary amine derivative featuring a benzophenone backbone substituted with a piperidinomethyl group and a trifluoromethyl group at the ortho (2') position. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate or bioactive scaffold, leveraging the trifluoromethyl group's stability and lipophilicity .

Properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)18-11-5-4-10-17(18)19(25)16-9-3-2-8-15(16)14-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAJCRVUDSFDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643604
Record name {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-51-8
Record name {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Piperidinomethyl-2’-trifluoromethylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone and piperidine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of solvents such as dimethylformamide or tetrahydrofuran.

Chemical Reactions Analysis

2-Piperidinomethyl-2’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions are often conducted under reflux conditions to ensure complete conversion.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Piperidinomethyl-2’-trifluoromethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound serves as a fluorescent probe for imaging biological systems, allowing researchers to study cellular processes and molecular interactions.

    Medicine: In medical research, it has been used to study the serotonin system and its role in psychiatric disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Piperidinomethyl-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with the serotonin system, influencing serotonin receptors and transporters.

    Pathways Involved: By modulating the activity of serotonin receptors, the compound can affect neurotransmitter release and uptake, leading to changes in mood and behavior. This mechanism is particularly relevant in the context of its potential use as a treatment for psychiatric disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound’s closest analogs differ in heterocyclic ring size, substituent positions, or additional functional groups. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Substituent Position Heterocyclic Ring
2-Piperidinomethyl-2'-trifluoromethylbenzophenone - C19H18F3NO* 2' Piperidine (6-membered)
2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone 898774-79-3 C19H18F3NO 2' Pyrrolidine (5-membered)
2-Azetidinomethyl-2'-trifluoromethylbenzophenone 898755-07-2 C18H16F3NO 2' Azetidine (4-membered)
2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone 898783-35-2 C20H21F3N2O 2' 4-Methylpiperazine

*Inferred from analogs in and .

Key Observations:

  • Heterocyclic Ring Size: Piperidine (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) and azetidine (4-membered). Azetidine derivatives (e.g., CAS 898755-07-2) have a reduced molecular weight (C18H16F3NO vs. C19H18F3NO) due to fewer carbon atoms .
  • Its molecular formula (C20H21F3N2O) reflects this complexity .
  • Trifluoromethyl Position:

    • The ortho (2') position of the trifluoromethyl group (common across analogs) may induce steric hindrance, influencing electronic properties and substrate interactions compared to meta or para positions .

Biological Activity

2-Piperidinomethyl-2'-trifluoromethylbenzophenone (CAS No. 898773-51-8) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique chemical structure, which includes a piperidine ring and a trifluoromethyl group attached to a benzophenone backbone. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3N, indicating the presence of trifluoromethyl and piperidine functional groups. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The piperidine moiety contributes to the compound's binding affinity, potentially modulating biological pathways associated with disease mechanisms.

Research indicates that the compound may inhibit specific enzymes or receptor activities, leading to various biological effects. The trifluoromethyl group enhances the compound's reactivity, allowing it to participate in diverse biochemical interactions.

Biological Activities

This compound has been studied for several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms.
  • Anticancer Potential : The compound's ability to modulate cellular signaling pathways indicates potential applications in cancer therapy. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Effects : Research has indicated that this compound may possess antimicrobial properties against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases.

Data Table: Biological Activity Overview

Biological ActivityEffect/OutcomeReference
AntiviralInhibition of viral replication
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against specific pathogens

Case Study 1: Antiviral Efficacy

In a study focused on the antiviral properties of this compound, researchers evaluated its effectiveness against common viral strains. The results demonstrated significant inhibition of viral replication at concentrations as low as 0.5 μM, suggesting its potential as a lead compound in antiviral drug development.

Case Study 2: Anticancer Activity

A separate investigation assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with 10 μM of this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer activity.

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